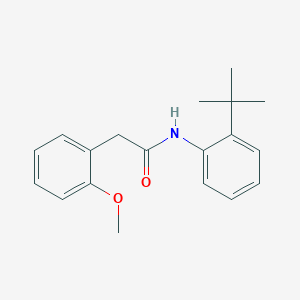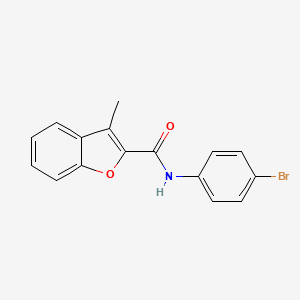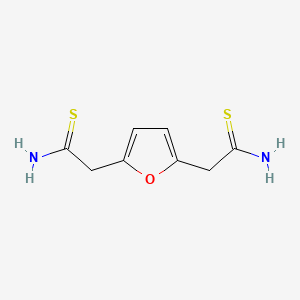
2,2'-Furan-2,5-diyldiethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Furan-2,5-diyldiethanethioamide is an organic compound with the molecular formula C8H10N2OS2 It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Furan-2,5-diyldiethanethioamide typically involves the reaction of furan derivatives with ethanethioamide precursors. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,5-dibromofuran with ethanethioamide in the presence of a base like sodium hydride can yield the desired compound. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,2’-Furan-2,5-diyldiethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Furan-2,5-diyldiethanethioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioamide groups to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,2’-Furan-2,5-diyldiethanethioamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Furan-2,5-diyldiethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioamide groups can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions, known for its use as a biofuel.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups, used as a monomer in the production of renewable plastics.
2,5-Dimercaptofuran: A furan derivative with thiol groups, known for its chelating properties.
Uniqueness
2,2’-Furan-2,5-diyldiethanethioamide is unique due to its thioamide groups, which confer distinct chemical reactivity and biological activity. Unlike other furan derivatives, this compound can form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-[5-(2-amino-2-sulfanylideneethyl)furan-2-yl]ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS2/c9-7(12)3-5-1-2-6(11-5)4-8(10)13/h1-2H,3-4H2,(H2,9,12)(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFBHOSYCHCDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CC(=S)N)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
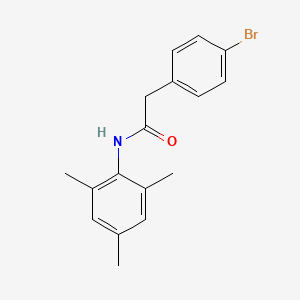
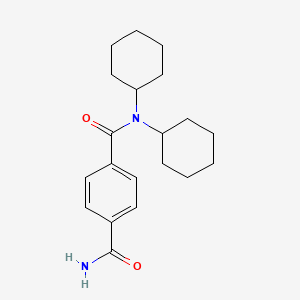
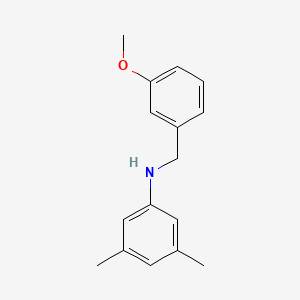
![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
![4-bromo-2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol](/img/structure/B5705504.png)
![3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one](/img/structure/B5705507.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)
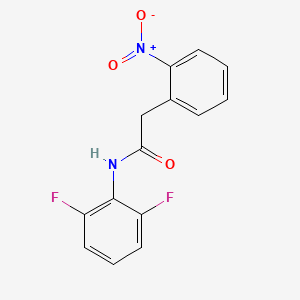
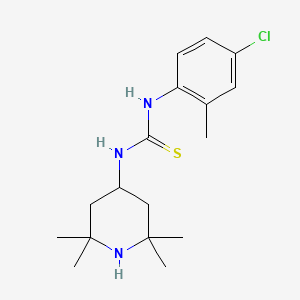
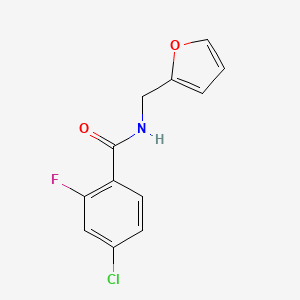
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)
![1-[3-(4-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B5705555.png)
